Butyl bromoacetate

Catalog No.
S662839
CAS No.
18991-98-5
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl bromoacetate

CAS Number

18991-98-5

Product Name

Butyl bromoacetate

IUPAC Name

butyl 2-bromoacetate

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3

InChI Key

NMEGSGKCIWQRDB-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CBr

Synonyms

Bromoacetic Acid Butyl Ester; Butyl 2-Bromoacetate;

Canonical SMILES

CCCCOC(=O)CBr
  • Synthesis of organic compounds: Butyl bromoacetate serves as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. For instance, it plays a role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and collagenase inhibitors. Source: Sigma-Aldrich:
  • Model N-substituted oligoglycines (peptoids): These are synthetic molecules that mimic the structure and properties of natural peptides (chains of amino acids). Butyl bromoacetate acts as a building block during the synthesis of model N-substituted oligoglycines containing an N-linked lactoside side-chain. Source: ScienceDirect:
  • Polymer-assisted synthesis: Butyl bromoacetate finds application in the creation of various polymers. For example, it serves as a starting material for the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization. Source: American Chemical Society:

Butyl bromoacetate is an organic compound with the chemical formula C6H11BrO2. It is classified as a halogenated ester, specifically a bromo derivative of butyl acetate. This compound is recognized for its utility in organic synthesis, particularly as an alkylating agent. The presence of the bromine atom enhances its reactivity, making it valuable in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Reformatsky Reaction: This reaction involves the condensation of ketones with butyl bromoacetate in the presence of magnesium, which facilitates the formation of β-hydroxy esters .
  • Alkylation: As an alkylating agent, butyl bromoacetate can introduce butyl groups into various substrates, which is useful in synthesizing more complex molecules .

The synthesis of butyl bromoacetate can be achieved through several methods:

  • Direct Esterification: This involves reacting bromoacetic acid with butanol under acidic conditions to yield butyl bromoacetate and water.
  • Using Isobutylene: A greener synthetic method utilizes bromoacetic acid and isobutylene, allowing for a more environmentally friendly approach with reduced waste generation .
  • Ion Exchange Resin Method: A method involving the use of strong acid-type ion exchange resins has been reported, where bromoacetic acid and tert-butyl acetate are mixed and reacted under controlled temperatures .

Butyl bromoacetate has various applications in chemical synthesis:

  • Organic Synthesis: It serves as an important intermediate for producing other organic compounds.
  • Pharmaceuticals: Its reactivity makes it suitable for developing pharmaceutical agents through alkylation processes.
  • Research: Used in laboratories for studying reaction mechanisms and developing new synthetic pathways.

Interaction studies involving butyl bromoacetate focus on its reactivity with nucleophiles and its role in various synthetic pathways. The compound's ability to act as an alkylating agent allows researchers to explore its interactions with different biological molecules, potentially leading to insights into drug design and development.

Several compounds share structural similarities with butyl bromoacetate, each exhibiting unique properties and applications:

CompoundFormulaKey Features
Ethyl bromoacetateC4H7BrO2Lower molecular weight; used similarly in synthesis.
Methyl bromoacetateC4H7BrO2More volatile; often used in laboratory settings.
Propyl bromoacetateC5H9BrO2Exhibits similar reactivity; used in organic synthesis.

Uniqueness of Butyl Bromoacetate

Butyl bromoacetate stands out due to its balance between reactivity and stability compared to its shorter-chain analogs. Its larger hydrophobic portion enhances solubility in organic solvents, making it particularly useful in complex organic reactions where solubility is a factor.

XLogP3

2.2

Other CAS

18991-98-5

Wikipedia

Butyl bromoacetate

Dates

Modify: 2023-08-15

Explore Compound Types